Home > Products > Screening Compounds P37703 > Monochloro Sugammadex Sodium
Monochloro Sugammadex Sodium -

Monochloro Sugammadex Sodium

Catalog Number: EVT-13977839
CAS Number:
Molecular Formula: C69H107ClO46S7
Molecular Weight: 1932.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Monochloro Sugammadex Sodium is a derivative of Sugammadex Sodium, which is an anionic cyclodextrin compound used primarily in medical applications as a selective relaxant binding agent. It is particularly effective in reversing neuromuscular blockade induced by neuromuscular blocking agents such as rocuronium and vecuronium during surgical procedures. The compound's structure allows it to encapsulate these agents, facilitating their rapid elimination from the body.

Source

Sugammadex Sodium was first introduced by Merck under the trade name Bridion. It has been extensively studied and utilized in clinical settings for its efficacy in reversing neuromuscular blockade. Monochloro Sugammadex Sodium is recognized as an impurity or derivative that can arise during the synthesis of Sugammadex Sodium, particularly through chlorination processes.

Classification

Monochloro Sugammadex Sodium falls under the category of modified cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with various guest molecules, making them valuable in pharmaceutical formulations. This compound specifically exhibits properties that enhance its interaction with neuromuscular blocking agents.

Synthesis Analysis

Methods

The synthesis of Monochloro Sugammadex Sodium involves several key steps:

  1. Mono-acylation of Gamma-Cyclodextrin: The process begins with the mono-acylation of gamma-cyclodextrin using substituted benzoyl chloride to yield gamma-cyclodextrin monoester.
  2. Halogenation: The monoester undergoes a halogenation reaction, typically using phosphorus pentachloride or other halogenating agents, to introduce chlorine atoms into the structure.
  3. Hydrolysis: Following halogenation, hydrolysis reactions are performed to stabilize the product and facilitate further transformations.
  4. Formation of Monochloro Sugammadex Sodium: The final step involves reacting the chlorinated intermediate with sodium mercaptopropionate, leading to the formation of Monochloro Sugammadex Sodium.

These steps are characterized by mild reaction conditions and careful control of parameters such as temperature and reaction time to ensure high purity and yield of the desired product .

Technical Details

  • Reaction Conditions: Typical conditions include maintaining temperatures between 20-25 °C for acylation and 60-65 °C for halogenation.
  • Purification: The crude product is purified using techniques such as chromatography to isolate Monochloro Sugammadex Sodium from other impurities .
Molecular Structure Analysis

Structure

Monochloro Sugammadex Sodium retains the core structure of gamma-cyclodextrin but incorporates chlorine atoms at specific positions on the cyclodextrin ring. This modification influences its binding affinity and solubility characteristics.

Data

  • Molecular Formula: C₁₄H₁₉ClN₂O₁₄S
  • Molecular Weight: Approximately 396.82 g/mol
  • Structural Features: The compound consists of a hydrophilic exterior and a hydrophobic core, facilitating its interaction with both polar and non-polar substances.
Chemical Reactions Analysis

Reactions

Monochloro Sugammadex Sodium participates in several chemical reactions:

  1. Complex Formation: It forms inclusion complexes with neuromuscular blocking agents through non-covalent interactions such as van der Waals forces.
  2. Dechlorination: Under certain conditions, chlorine can be removed from the compound, potentially regenerating Sugammadex Sodium.
  3. Hydrolysis: The compound can undergo hydrolysis in aqueous environments, affecting its stability and efficacy.

Technical Details

The reactivity of Monochloro Sugammadex Sodium is primarily influenced by its chlorinated structure, which can alter its binding dynamics with neuromuscular blocking agents compared to unmodified Sugammadex Sodium .

Mechanism of Action

Monochloro Sugammadex Sodium functions by encapsulating neuromuscular blocking agents within its cyclodextrin structure. This encapsulation effectively sequesters these agents from their target receptors at the neuromuscular junction, leading to a rapid reversal of paralysis.

Process

  1. Binding: The positively charged moieties of neuromuscular blockers interact with the negatively charged regions of Monochloro Sugammadex Sodium.
  2. Complex Stability: The formation of a stable inclusion complex prevents the neuromuscular blocker from binding to nicotinic acetylcholine receptors.
  3. Elimination: The complex is then eliminated from circulation via renal excretion, restoring normal neuromuscular function .

Data

  • Binding Affinity: Studies indicate that modifications like chlorination can enhance or diminish binding affinities depending on specific reaction conditions .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white solid.
  • Odor: Odorless.
  • Melting Point: Not available; stability assessed under various conditions.
  • pH: Basic (exact pH depends on formulation).

Chemical Properties

  • Solubility: Soluble in water due to its ionic nature; solubility varies with pH.
  • Stability: Generally stable under normal storage conditions but sensitive to light and moisture.

Relevant data indicate that physical properties can vary based on synthesis methods and purification processes employed .

Applications

Monochloro Sugammadex Sodium is primarily used in scientific research related to pharmacology and toxicology, particularly in studies focused on neuromuscular transmission and drug interactions. Its ability to reverse neuromuscular blockade makes it a critical component in anesthetic practice.

Scientific Uses

  1. Pharmacological Studies: Investigating interactions between neuromuscular blockers and various binding agents.
  2. Toxicological Assessments: Evaluating safety profiles and potential adverse effects associated with chlorinated compounds.
  3. Formulation Development: Exploring new formulations for enhanced delivery or targeted action in clinical settings.
Synthetic Pathways and Process Optimization

Halogenation Strategies for Gamma-Cyclodextrin Derivatives

Halogenation of γ-cyclodextrin (γ-CD) is the foundational step in synthesizing Monochloro Sugammadex Sodium. This process selectively replaces primary hydroxyl groups at the C6 position with chlorine atoms. The Vilsmeier-Haack reaction is the most industrially viable method, utilizing POCl₃ in DMF to generate in situ chlorination agents. This system achieves up to 92% regioselectivity for C6 over C2/C3 positions due to steric accessibility and higher nucleophilicity of primary hydroxyls [1] [6]. Alternative halogen sources include N-bromosuccinimide (NBS) or iodine, though chlorine remains preferred for its optimal leaving-group capacity during subsequent thioetherification [1] [3].

Critical challenges include minimizing polyhalogenation and suppressing glycosidic bond hydrolysis. Research by Zhuang et al. demonstrates that maintaining reaction temperatures below 10°C and using inert atmospheres (N₂/Ar) reduces degradation byproducts to <2%. Solvent choice is equally pivotal; dimethyl sulfoxide (DMSO) outperforms DMF in reducing dihalo-γ-CD impurities by 40% due to its lower nucleophilicity [3] [6].

Table 1: Halogenation Efficiency Under Different Conditions

Halogen SourceSolventTemp (°C)C6 Selectivity (%)Polyhalogenation (%)
POCl₃/DMFDMF0–5923.1
POCl₃/DMFDMSO0–5951.8
NBSDMF20788.5
I₂Water256512.0

Role of Acylating Agents in Selective Sulfobutyl Ether Modifications

Acylation protects secondary hydroxyl groups (C2/C3) during sulfobutyl ether functionalization, preventing unwanted side reactions. Benzoyl chloride and 2,6-dimethylbenzoyl chloride are optimal for transient protection, leveraging their bulkiness to sterically hinder C2/C3 sites without permanent incorporation [3] [8]. Studies confirm that acylation reduces thioetherification at secondary hydroxyls by >90%, ensuring sulfobutyl groups exclusively conjugate with C6-chlorinated sites [3].

Deprotection requires precise alkaline hydrolysis. NaOH concentrations above 1M risk γ-CD ring degradation, while concentrations below 0.5M leave residual acyl groups. Kinetic analyses reveal that 0.75M NaOH at 25°C for 2 hours achieves quantitative deacylation without chain scission [3] [4]. Recent advances employ enzymatic deprotection (e.g., lipases), reducing NaOH usage by 50% and minimizing desulfurization byproducts [8].

Table 2: Acylating Agents and Their Protection Efficiency

Acylating AgentProtection Yield (%)Deprotection Efficiency (%)Thioether Purity (%)
Benzoyl chloride989995
2,6-Dimethylbenzoyl chloride959796
Acetyl chloride909982
p-Toluoyl chloride929688

Catalytic Systems for Controlled Mono-Chloro Substitution

Achieving mono-chloro substitution is critical for Monochloro Sugammadex Sodium’s pharmacodynamics. Traditional methods yield heterogeneous mixtures with degrees of substitution (DS) from 1–8. Phase-transfer catalysts (PTCs), particularly tetrabutylammonium bromide (TBAB), enable DS control by facilitating anion transfer between aqueous and organic phases. TBAB reduces polychlorinated impurities to 5% at 0°C by regulating Cl⁻ delivery kinetics [3] [7].

Alternatively, regioselective silylation at C6 using TBDMS-Cl prior to halogenation ensures exclusive monofunctionalization. This approach leverages the higher reactivity of primary hydroxyls, achieving >98% mono-chloro product purity. However, silylation requires additional steps (protection/deprotection), increasing process complexity and cost [7]. Emerging electrochemical methods apply controlled potentials to generate chloride radicals, suppressing polyhalogenation. Pilot-scale trials show 88% mono-selectivity with minimal catalyst residues [6].

Challenges in Sodium Salt Stabilization During Synthesis

Sodium salt formation is the final step in Monochloro Sugammadex Sodium synthesis. Critical issues include:

  • pH Sensitivity: Alkaline conditions (pH >10) during sodium hydroxide addition cause β-elimination at glycosidic bonds, while acidic media (pH <6) protonate carboxylates, reducing solubility. Optimal pH is 7.5–8.5, stabilized by phosphate buffers [4] [9].
  • Hydration Control: The sodium salt readily forms hydrates (e.g., heptahydrate), altering crystallinity and dissolution. Anhydrous crystallization from ethanol/acetone (4:1) yields stable polymorph Form II, confirmed by PXRD peaks at 8.7° and 12.2° 2θ [6] [9].
  • Impurity Trapping: Residual dimethylamine (from DMF) forms N-nitrosodimethylamine (NDMA), a mutagen. Carbon filtration reduces NDMA to <1 ppm, while recrystallization lowers heavy metals to pharmacopeial limits [3] [10].

Process analytical technology (PAT) tools like in-line FTIR monitor sodium carboxylate formation (asymmetric stretch at 1,580 cm⁻¹), enabling real-time endpoint detection [8].

Table 3: Stabilization Techniques for Sodium Salt Formation

ChallengeMitigation StrategyResidual Impurity Level
Glycosidic bond cleavagepH control (7.5–8.5) with phosphate bufferDegradation products <0.2%
Hydrate formationAnhydrous EtOH/acetone crystallizationWater content: 2.1% (KF)
Organic volatilesVacuum drying at 60°CDMF: <300 ppm
Metal contaminantsChelating resins (Chelex® 100)Heavy metals: <5 ppm

Properties

Product Name

Monochloro Sugammadex Sodium

IUPAC Name

3-[[(1S,3S,5S,6S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,44R,45R,46R,47R,48R,49R,50R,52R,53R,54R,55R,56R)-10,15,20,30,35,40-hexakis(2-carboxyethylsulfanylmethyl)-25-(chloromethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoic acid

Molecular Formula

C69H107ClO46S7

Molecular Weight

1932.5 g/mol

InChI

InChI=1S/C69H107ClO46S7/c70-15-23-54-38(85)46(93)62(101-23)110-55-24(16-117-8-1-31(71)72)103-64(48(95)40(55)87)112-57-26(18-119-10-3-33(75)76)105-66(50(97)42(57)89)114-59-28(20-121-12-5-35(79)80)107-68(52(99)44(59)91)116-61-30(22-123-14-7-37(83)84)108-69(53(100)45(61)92)115-60-29(21-122-13-6-36(81)82)106-67(51(98)43(60)90)113-58-27(19-120-11-4-34(77)78)104-65(49(96)41(58)88)111-56-25(17-118-9-2-32(73)74)102-63(109-54)47(94)39(56)86/h23-30,38-69,85-100H,1-22H2,(H,71,72)(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)/t23-,24-,25-,26-,27-,28-,29-,30-,38-,39-,40-,41?,42?,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68?,69-/m1/s1

InChI Key

BRFZCFSKAXFLFJ-KJVCLXJNSA-N

Canonical SMILES

C(CSCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CCl)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O

Isomeric SMILES

C(CSC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H](C5O)O)O[C@@H]6[C@H](OC([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H](C9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CCl)O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.